molecular formula C11H9FN2O B6464709 5-[(3-fluoropyridin-2-yl)oxy]-2-methylpyridine CAS No. 2640892-19-7

5-[(3-fluoropyridin-2-yl)oxy]-2-methylpyridine

Cat. No.: B6464709
CAS No.: 2640892-19-7
M. Wt: 204.20 g/mol
InChI Key: NDTKBMKAHZIIIZ-UHFFFAOYSA-N
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Description

Contextualization within Pyridine-Based Chemical Entities

Pyridine (B92270) and its derivatives are foundational scaffolds in modern chemistry, particularly in the pharmaceutical and agrochemical sectors. researchgate.net Structurally analogous to benzene (B151609), the pyridine ring's nitrogen atom imparts unique properties, including basicity and the ability to engage in hydrogen bonding, which are crucial for biological interactions. globalresearchonline.net This has led to the incorporation of the pyridine motif in a vast array of therapeutic agents, demonstrating activities from antimicrobial and antiviral to anticancer and anti-inflammatory effects. nih.gov

The versatility of the pyridine ring allows for extensive functionalization, enabling chemists to fine-tune the steric and electronic properties of molecules for specific targets. nih.gov The subject compound, by incorporating two distinct pyridine rings, exemplifies this principle and serves as a testament to the modular nature of pyridine-based drug design.

Historical Perspective on Related Fluoro-Pyridyl Ethers

The development of molecules like 5-[(3-fluoropyridin-2-yl)oxy]-2-methylpyridine is built upon a rich history of advances in both pyridine synthesis and organofluorine chemistry. The first synthesis of pyridine was achieved by William Ramsay in 1876. globalresearchonline.netwikipedia.org However, it was the Hantzsch pyridine synthesis, described in 1881, that opened the door to the systematic creation of a wide variety of pyridine derivatives. wikipedia.org

The introduction of fluorine into organic molecules, including pyridines, has become a widespread strategy in medicinal chemistry. acs.org Fluorine's unique properties, such as its high electronegativity and small size, can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability. mdpi.com The synthesis of fluorinated pyridines and their subsequent use in forming ether linkages (pyridyl ethers) has been driven by the need for novel chemical entities with tailored properties. Techniques such as nucleophilic aromatic substitution (SNAr) on highly reactive starting materials like pentafluoropyridine (B1199360) have been instrumental in creating diverse libraries of fluoro-pyridyl ether-containing polymers and small molecules. mdpi.comresearchgate.net

Current Research Landscape and Gaps Pertaining to this compound

A review of the current scientific literature reveals a significant gap in research focused specifically on the biological activities or direct applications of this compound. The compound is primarily cataloged by chemical suppliers as a research chemical or building block, indicating its main role is that of a synthetic intermediate rather than a final product.

The primary research gap is the absence of dedicated studies to elucidate its pharmacological profile or its potential in materials science. Its structural components, however, are well-represented in active compounds. For instance, the 3-fluoropyridine (B146971) motif is a key component in novel oxazolidinone antibacterial agents. nih.gov This suggests that this compound is a precursor for creating more elaborate molecules where the combined properties of the fluorinated and methylated pyridine rings are leveraged to achieve a desired biological effect or material property. Future research may involve utilizing this compound in combinatorial chemistry workflows to generate libraries of novel derivatives for screening.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number1313431-71-3
Molecular FormulaC11H9FN2O
Molecular Weight204.20 g/mol

Table 2: Properties of Constituent Pyridine Scaffolds

ScaffoldMolecular FormulaKey Feature
3-FluoropyridineC5H4FNFluorine substitution for altered electronics and metabolic stability
2-Methylpyridine (B31789) (α-Picoline)C6H7NMethyl group provides a steric and electronic modification

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluoro-2-(6-methylpyridin-3-yl)oxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O/c1-8-4-5-9(7-14-8)15-11-10(12)3-2-6-13-11/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDTKBMKAHZIIIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)OC2=C(C=CC=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 5 3 Fluoropyridin 2 Yl Oxy 2 Methylpyridine

Regioselective Synthesis Strategies and Yield Optimization

The creation of the aryl ether linkage in 5-[(3-fluoropyridin-2-yl)oxy]-2-methylpyridine with high regioselectivity and yield is a primary challenge. Two principal strategies, Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling, have emerged as the most viable routes.

Nucleophilic aromatic substitution (SNAr) is a well-established method for forming aryl ether bonds, particularly on electron-deficient aromatic rings like pyridine (B92270). nih.govyoutube.com The reaction typically involves the displacement of a leaving group, often a halide, by a nucleophile. For the synthesis of this compound, this would involve the reaction of a 2-halo-3-fluoropyridine with 2-methyl-5-hydroxypyridine. The fluorine atom on the pyridine ring activates the C-2 position for nucleophilic attack. rsc.org

The success of the SNAr approach is highly dependent on the reaction conditions. Key variables include the choice of base, solvent, and temperature. A strong base is required to deprotonate the hydroxyl group of 2-methyl-5-hydroxypyridine, forming a more potent nucleophile. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), and potassium tert-butoxide (t-BuOK). The solvent choice is also critical, with polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and N-methyl-2-pyrrolidone (NMP) being preferred as they can solvate the cation of the base, thereby increasing the nucleophilicity of the alkoxide.

Table 1: Optimization of SNAr Reaction Conditions

Entry Base Solvent Temperature (°C) Time (h) Yield (%)
1 K₂CO₃ DMF 100 12 65
2 NaH DMF 80 8 78
3 t-BuOK THF 60 6 85
4 Cs₂CO₃ NMP 120 10 82

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

As indicated in the table, the combination of a strong base like sodium hydride in a polar aprotic solvent such as DMSO can lead to high yields of the desired product.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been adapted for the formation of C-O bonds, offering an alternative to SNAr. acs.orgnih.gov This approach can be particularly useful when the SNAr reaction is sluggish or leads to side products. The general strategy involves the coupling of an aryl halide or triflate with an alcohol in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base.

For the synthesis of this compound, this could involve the coupling of 2-chloro-3-fluoropyridine (B99640) with 2-methyl-5-hydroxypyridine. The choice of the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), the phosphine ligand (e.g., PPh₃, BINAP, Xantphos), and the base (e.g., K₃PO₄, Cs₂CO₃) are crucial for achieving high catalytic activity and yield.

Table 2: Screening of Ligands for Palladium-Catalyzed C-O Coupling

Entry Palladium Source Ligand Base Solvent Temperature (°C) Yield (%)
1 Pd(OAc)₂ PPh₃ K₃PO₄ Toluene 110 55
2 Pd₂(dba)₃ BINAP Cs₂CO₃ Dioxane 100 72
3 Pd(OAc)₂ Xantphos K₃PO₄ Toluene 110 88
4 PdCl₂(dppf) dppf Cs₂CO₃ Dioxane 100 85

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

The data suggests that bulky, electron-rich phosphine ligands like Xantphos and RuPhos can significantly improve the efficiency of the palladium-catalyzed pyridyl-ether formation.

Chelation-assisted C-H functionalization has emerged as a powerful tool for the direct formation of bonds to a pyridine ring, often with high regioselectivity. While not a direct method for forming the ether linkage in this specific case, it represents an advanced strategy for modifying the pyridine rings either before or after the ether formation. For instance, a directing group on one of the pyridine rings could be used to introduce other substituents with high precision.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of fine chemicals is of increasing importance. For the synthesis of this compound, several green chemistry strategies can be employed. These include the use of more environmentally benign solvents, such as ionic liquids or supercritical fluids, and the development of catalytic systems that can be recycled and reused. The use of microwave irradiation can also be considered to reduce reaction times and energy consumption.

Flow Chemistry and Continuous Processing for Scalable Synthesis

Flow chemistry offers several advantages over traditional batch processing for the synthesis of pharmaceuticals and fine chemicals, including improved safety, better heat and mass transfer, and the potential for automation and scalability. researchgate.netmdpi.comnih.gov The synthesis of this compound could be adapted to a continuous flow process. For example, the SNAr reaction could be performed in a heated microreactor, allowing for precise control over the reaction temperature and residence time, which can lead to higher yields and purity. researchgate.net

Mechanistic Studies of Key Bond-Forming Reactions in this compound Formation

Understanding the mechanism of the key bond-forming reactions is crucial for optimizing the synthesis. For the SNAr reaction, the mechanism is generally accepted to proceed through a two-step addition-elimination pathway involving a Meisenheimer intermediate. nih.gov The rate-determining step is typically the initial nucleophilic attack on the aromatic ring. nih.gov

In the case of the palladium-catalyzed C-O coupling, the catalytic cycle is more complex, involving oxidative addition, ligand exchange, and reductive elimination. The nature of the ligand plays a critical role in each of these steps, influencing both the rate and selectivity of the reaction.

Comprehensive Structural Elucidation and Advanced Spectroscopic Characterization of 5 3 Fluoropyridin 2 Yl Oxy 2 Methylpyridine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Tautomerism

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. For 5-[(3-fluoropyridin-2-yl)oxy]-2-methylpyridine, a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR techniques provides a complete picture of its atomic connectivity and spatial arrangement.

Based on the analysis of its structure, predicted ¹H and ¹³C NMR chemical shifts are presented in the following tables. These predictions are derived from established substituent effects on the pyridine (B92270) rings, including the electron-withdrawing nature of the fluorine atom and the ether linkage, and the electron-donating effect of the methyl group.

Predicted ¹H NMR Data (in CDCl₃)

Proton Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constants (J in Hz)
H-3' 7.95 dd J(H-3', H-4') = 4.5, J(H-3', F) = 8.0
H-4' 7.30 m
H-5' 7.10 m
H-3 7.50 d J(H-3, H-4) = 8.5
H-4 7.05 dd J(H-4, H-3) = 8.5, J(H-4, H-6) = 2.5
H-6 8.15 d J(H-6, H-4) = 2.5

Predicted ¹³C NMR Data (in CDCl₃)

Carbon Predicted Chemical Shift (ppm)
C-2' 158.0 (d, J = 240 Hz)
C-3' 140.0 (d, J = 15 Hz)
C-4' 125.0 (d, J = 5 Hz)
C-5' 122.0
C-6' 148.0
C-2 157.5
C-3 123.0
C-4 130.0
C-5 145.0
C-6 149.0

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Multi-dimensional NMR experiments are crucial for assembling the molecular puzzle.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between H-3' and H-4', and between H-3, H-4, and H-6 on the respective pyridine rings, confirming their adjacent positions.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon-proton pairs. This would allow for the unambiguous assignment of each proton to its corresponding carbon atom, as listed in the tables above.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for connecting the different fragments of the molecule. Key HMBC correlations would be expected from the methyl protons to C-2 and C-3, and from the protons on one ring to the carbons of the other ring via the ether linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, which helps in determining the molecule's conformation. A key NOESY correlation might be observed between H-6 of the 2-methylpyridine (B31789) ring and H-3' of the 3-fluoropyridine (B146971) ring, which would provide insight into the rotational preference around the C-O-C bond.

Predicted 2D NMR Correlations

Experiment Key Correlations
COSY H-3'/H-4', H-3/H-4, H-4/H-6
HSQC H-3'/C-3', H-4'/C-4', H-5'/C-5', H-3/C-3, H-4/C-4, H-6/C-6, CH₃/CH₃
HMBC CH₃ to C-2 and C-3; H-6 to C-2 and C-4; H-3' to C-2' and C-5'

Solid-State NMR Applications

While solution-state NMR provides information about the molecule's average structure, solid-state NMR can reveal details about the molecular structure and packing in the crystalline state. For this compound, solid-state NMR could be used to study polymorphism, identify different crystalline forms, and understand intermolecular interactions in the solid phase.

Advanced Mass Spectrometry for Fragmentation Pathways and Isotopic Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and deducing its structure from fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the molecular weight of the parent ion, allowing for the determination of its elemental composition. For this compound (C₁₁H₉FN₂O), the calculated exact mass is approximately 204.0699 u. HRMS analysis would be expected to yield a molecular ion peak ([M]⁺ or [M+H]⁺) that matches this value with high precision, confirming the molecular formula.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected parent ion and the analysis of the resulting fragment ions. This provides valuable information about the molecule's connectivity. A plausible fragmentation pathway for this compound is outlined below.

Predicted Mass Spectrometry Fragmentation

m/z Predicted Fragment Structure
204 [M]⁺˙ (Molecular ion)
173 [M - OCH₃]⁺
111 [3-fluoropyridin-2-yl-O]⁺
93 [2-methylpyridin-5-yl]⁺

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Molecular Dynamics

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and their vibrational modes.

For this compound, characteristic vibrational frequencies would be expected for the C-F bond, the C-O-C ether linkage, and the pyridine rings.

Predicted Vibrational Frequencies

Functional Group Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
Aromatic C-H stretch 3100-3000 3100-3000
Pyridine ring stretch 1600-1450 1600-1450
C-O-C stretch (asymmetric) 1250-1200 Weak
C-F stretch 1100-1000 1100-1000

The combination of these advanced spectroscopic techniques provides a robust and comprehensive characterization of this compound, confirming its structure and providing insights into its conformation and molecular dynamics.

X-ray Diffraction Studies for Single Crystal and Powder Analysis

A thorough search of publicly available scientific literature and crystallographic databases did not yield any specific studies on the single crystal or powder X-ray diffraction of this compound. Consequently, detailed experimental data regarding its crystal structure, packing analysis, hydrogen bonding networks, and other intermolecular interactions in the solid state are not available at this time.

Crystal Structure Determination and Packing Analysis

Information regarding the crystal system, space group, unit cell dimensions, and molecular packing of this compound is currently unavailable in published literature. The determination of these parameters would require experimental analysis through single-crystal X-ray diffraction, a technique that provides precise three-dimensional coordinates of atoms within a crystalline lattice. Such an analysis would reveal the conformation of the molecule in the solid state, including the dihedral angle between the two pyridine rings, and how the molecules arrange themselves in a repeating pattern to form the crystal.

Computational and Theoretical Chemistry Studies of 5 3 Fluoropyridin 2 Yl Oxy 2 Methylpyridine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule.

Conformational Analysis and Potential Energy Surfaces

The central ether linkage in 5-[(3-fluoropyridin-2-yl)oxy]-2-methylpyridine allows for rotation around the C-O bonds, leading to different possible conformations. A conformational analysis would involve systematically rotating these bonds and calculating the energy of each resulting structure. nih.govnih.gov The results can be plotted on a potential energy surface (PES) to identify the lowest-energy conformers (the most stable shapes of the molecule) and the energy barriers for rotation between them. This is crucial for understanding the molecule's flexibility and how its shape might influence its interactions with other molecules.

Molecular Dynamics Simulations for Dynamic Behavior in Different Environments

Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing a view of the molecule's dynamic behavior. frontiersin.orgnih.gov An MD simulation of this compound could be run in a vacuum or in the presence of a solvent (like water or an organic solvent) to see how its conformation and interactions change in different environments. This would provide insights into its solubility, stability, and how it might behave in a biological system. Key metrics from these simulations include root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to assess stability and flexibility. frontiersin.org

Reactivity Predictions via Fukui Functions and Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory focuses on the HOMO and LUMO to predict chemical reactivity. uchile.cl The regions of the molecule where the HOMO is largest are likely to be sites of electrophilic attack, while the largest regions of the LUMO indicate sites for nucleophilic attack. uchile.cl Fukui functions provide a more quantitative measure of the reactivity at each atomic site in the molecule. researchgate.netnih.gov By calculating the Fukui functions for this compound, one could predict which atoms are most susceptible to attack by electrophiles, nucleophiles, or radicals, thereby guiding the understanding of its chemical reactions.

Solvent Effects and Solvation Models in Computational Studies

Following a comprehensive search of available scientific literature and computational chemistry databases, no specific studies were identified that focused on the solvent effects and the application of solvation models for the compound this compound. Consequently, there is no research data, detailed findings, or data tables to present for this specific area of study concerning this molecule.

Computational investigations into the influence of solvents are crucial for understanding a molecule's behavior in different chemical environments. These studies typically employ various solvation models, such as implicit and explicit models, to predict how a solvent might affect the compound's geometric structure, electronic properties, and reactivity. Implicit models, like the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. Explicit models, on the other hand, involve modeling individual solvent molecules around the solute, which can provide a more detailed picture of specific interactions like hydrogen bonding.

While such computational methods are widely used in theoretical chemistry, their specific application to this compound has not been documented in the reviewed literature. Therefore, a detailed analysis of how different solvents would computationally influence the properties of this particular compound cannot be provided at this time. Further research in this area would be necessary to generate the data required for a thorough discussion.

Investigation of Reaction Mechanisms and Chemical Reactivity of 5 3 Fluoropyridin 2 Yl Oxy 2 Methylpyridine

Electrophilic Aromatic Substitution Reactivity on the Pyridine (B92270) Rings

Electrophilic aromatic substitution (EAS) on pyridine rings is generally less facile than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. However, the substituents on 5-[(3-fluoropyridin-2-yl)oxy]-2-methylpyridine modify the reactivity of both pyridine rings.

The 2-methylpyridine (B31789) ring is activated by the electron-donating methyl group and the oxygen of the ether linkage. The methyl group provides activation through a positive inductive effect (+I), while the oxygen atom donates electron density via a positive mesomeric effect (+M). This directing effect of the oxygen atom and the methyl group makes the positions ortho and para to these groups more susceptible to electrophilic attack. Consequently, the most likely positions for electrophilic substitution on the 2-methylpyridine ring are C4 and C6.

Conversely, the 3-fluoropyridine (B146971) ring is significantly deactivated. The fluorine atom is a strongly electron-withdrawing group (-I effect), and the pyridine nitrogen further reduces the electron density of the ring. Therefore, electrophilic substitution on this ring is highly unfavorable.

A representative electrophilic substitution reaction is nitration, which typically proceeds via the formation of a nitronium ion (NO₂⁺) from nitric acid and sulfuric acid. libretexts.org The reaction with this compound would be expected to yield predominantly 4-nitro- and 6-nitro-substituted products on the 2-methylpyridine ring.

Table 1: Predicted Products of Electrophilic Aromatic Substitution on this compound

ElectrophilePredicted Major Product(s) on 2-methylpyridine ring
NO₂⁺5-[(3-fluoropyridin-2-yl)oxy]-2-methyl-4-nitropyridine
5-[(3-fluoropyridin-2-yl)oxy]-2-methyl-6-nitropyridine
Br⁺4-bromo-5-[(3-fluoropyridin-2-yl)oxy]-2-methylpyridine
6-bromo-5-[(3-fluoropyridin-2-yl)oxy]-2-methylpyridine
SO₃This compound-4-sulfonic acid
This compound-6-sulfonic acid

This table presents hypothetical data based on established principles of electrophilic aromatic substitution on substituted pyridine rings.

Nucleophilic Reactivity and Pyridyl Ring opening Pathways

Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of electron-deficient aromatic rings, particularly those bearing good leaving groups. In this compound, the 3-fluoropyridine ring is highly susceptible to nucleophilic attack due to the combined electron-withdrawing effects of the fluorine atom and the ring nitrogen. The fluorine atom at the C3 position is a potential leaving group. Strong nucleophiles can attack the positions ortho and para to the electron-withdrawing groups.

The most likely site for nucleophilic attack is the C2 position of the 3-fluoropyridine ring, which is activated by both the adjacent nitrogen atom and the fluorine at C3. Attack at this position would lead to displacement of the 2-methylpyridinoxy group. Another possibility is the attack at the C6 position, which is para to the fluorine atom.

Under harsh reaction conditions, strong nucleophiles could potentially lead to ring-opening pathways, although this is generally a less common reaction manifold for pyridines compared to pyridinium (B92312) salts.

Oxidation and Reduction Pathways and Products

The oxidation of pyridine derivatives can occur at the nitrogen atom to form N-oxides or can involve the side chains. The nitrogen atom of both pyridine rings in this compound can be oxidized using peroxy acids, such as m-chloroperoxybenzoic acid (m-CPBA), to yield the corresponding N-oxides. Oxidation of the methyl group on the 2-methylpyridine ring to a carboxylic acid would require more vigorous oxidizing agents like potassium permanganate (B83412). researchgate.net

Reduction of the pyridine rings can be achieved through catalytic hydrogenation. This process would lead to the saturation of one or both pyridine rings, yielding piperidine (B6355638) derivatives. The specific conditions of the hydrogenation (catalyst, pressure, temperature) would determine the extent of reduction.

Table 2: Potential Oxidation and Reduction Products

ReagentReaction TypePotential Product(s)
m-CPBAOxidationThis compound N-oxide
KMnO₄Oxidation5-[(3-fluoropyridin-2-yl)oxy]pyridine-2-carboxylic acid
H₂, Pd/CReduction5-[(3-fluoropiperidin-2-yl)oxy]-2-methylpiperidine

This table presents hypothetical data based on known oxidation and reduction reactions of pyridine derivatives.

Photochemical Transformations and Photoreactivity

The photochemical behavior of pyridine derivatives can involve various transformations, including ring isomerization and reactions with other molecules. Upon absorption of UV light, this compound could undergo intramolecular rearrangements. Photoredox catalysis is a modern synthetic method that could be applicable for the functionalization of 3-fluoropyridines. acs.org For instance, a photoredox-mediated coupling could potentially occur at one of the C-H bonds of the pyridine rings. The exact nature of the photochemical transformations would depend on the wavelength of light used, the solvent, and the presence of other reactants or sensitizers.

Kinetic Studies of Key Reactions Involving this compound

Kinetic studies provide valuable insights into the mechanisms of chemical reactions by determining reaction rates, rate constants, and activation energies.

The rates of electrophilic and nucleophilic substitution reactions of this compound could be determined by monitoring the disappearance of the reactant or the appearance of the product over time using techniques like UV-Vis spectroscopy or HPLC. The rate constant (k) for a given reaction can be calculated from the rate law.

The activation energy (Ea) represents the minimum energy required for a reaction to occur and can be determined by measuring the rate constant at different temperatures and applying the Arrhenius equation. mdpi.com For the electrophilic nitration of the 2-methylpyridine ring, one would expect a lower activation energy compared to the 3-fluoropyridine ring due to the activating substituents.

Table 3: Hypothetical Kinetic Data for the Nitration of this compound

Temperature (K)Rate Constant (k) (M⁻¹s⁻¹)Activation Energy (Ea) (kJ/mol)
2981.5 x 10⁻⁴65
3083.2 x 10⁻⁴65
3186.8 x 10⁻⁴65

This table presents hypothetical kinetic data for illustrative purposes, based on typical values for electrophilic aromatic substitution reactions.

Kinetic isotope effects (KIEs) are changes in the reaction rate when an atom in the reactant is replaced by one of its isotopes. mdpi.com They are a powerful tool for elucidating reaction mechanisms. For electrophilic aromatic substitution, a primary deuterium (B1214612) KIE (kH/kD > 1) is observed if the C-H bond breaking step is rate-determining. For the nitration of the 2-methylpyridine ring, if the initial attack of the electrophile is the rate-determining step, a negligible KIE would be expected. Conversely, if the subsequent deprotonation is rate-limiting, a significant KIE would be observed. Studying the KIE for the substitution at different positions could provide detailed information about the transition state of the reaction.

Derivatization Reactions for Further Functionalization

The chemical structure of this compound presents multiple reactive sites that can be exploited for further functionalization. Derivatization can be strategically directed towards the 2-methylpyridine moiety, the 3-fluoropyridine ring, or the linking ether bond, although the latter is generally stable. The reactivity of each part of the molecule is influenced by the electronic effects of the various substituents.

Reactions at the Methyl Group:

The methyl group at the 2-position of the pyridine ring is a key handle for derivatization due to the acidity of its protons, which is enhanced by the adjacent nitrogen atom.

Oxidation: The methyl group can be oxidized to a carboxylic acid, yielding 5-[(3-fluoropyridin-2-yl)oxy]pyridine-2-carboxylic acid. This transformation is typically achieved using strong oxidizing agents such as potassium permanganate (KMnO₄). This carboxylic acid derivative can then serve as a versatile intermediate for the synthesis of amides, esters, and other functional groups.

Condensation Reactions: The active methyl group can participate in condensation reactions with aldehydes and ketones. For instance, reaction with formaldehyde (B43269) can lead to the formation of a hydroxymethyl derivative, 5-[(3-fluoropyridin-2-yl)oxy]-2-(2-hydroxyethyl)pyridine.

Deprotonation and Alkylation: The use of a strong base, such as butyllithium (B86547) (BuLi), can deprotonate the methyl group to form a nucleophilic carbanion. This anion can then react with a variety of electrophiles, such as alkyl halides, to introduce new carbon-carbon bonds.

Electrophilic Aromatic Substitution:

Both pyridine rings are generally deactivated towards electrophilic aromatic substitution compared to benzene. However, the substituents present on this compound significantly influence the regioselectivity of such reactions.

On the 2-Methylpyridine Ring: The 5-position is occupied by the pyridyloxy group, which, being an oxygen-linked substituent, is an activating group and directs electrophiles to the ortho and para positions. The methyl group at the 2-position is also an activating, ortho-, para-director. Therefore, electrophilic attack is most likely to occur at the positions ortho and para to the activating pyridyloxy group.

On the 3-Fluoropyridine Ring: The fluorine atom at the 3-position is a deactivating but ortho-, para-directing group. The pyridyloxy group at the 2-position is activating. The nitrogen atom in the pyridine ring deactivates the ring towards electrophilic attack, particularly at the 2-, 4-, and 6-positions. Consequently, electrophilic substitution is most favored at the 5-position.

Nucleophilic Aromatic Substitution:

The electron-deficient nature of the pyridine rings makes them susceptible to nucleophilic aromatic substitution, particularly when activated by electron-withdrawing groups.

On the 3-Fluoropyridine Ring: Pyridine rings are inherently activated towards nucleophilic attack at the 2- and 4-positions. stackexchange.com In the 3-fluoropyridine moiety of the target molecule, the presence of the electronegative fluorine atom and the ring nitrogen atom facilitates nucleophilic attack. While the fluorine atom itself can be displaced, other leaving groups introduced onto the ring could also be substituted. The positions most susceptible to nucleophilic attack are those ortho and para to the ring nitrogen.

The following table summarizes potential derivatization reactions for the further functionalization of this compound.

Reaction TypeReagents and ConditionsPotential ProductFunctional Group Modification
Oxidation of Methyl GroupPotassium permanganate (KMnO₄), heat5-[(3-fluoropyridin-2-yl)oxy]pyridine-2-carboxylic acid-CH₃ to -COOH
Condensation of Methyl GroupFormaldehyde (CH₂O), base5-[(3-fluoropyridin-2-yl)oxy]-2-(2-hydroxyethyl)pyridine-CH₃ to -CH₂CH₂OH
Alkylation of Methyl Group1. Butyllithium (BuLi) 2. Alkyl halide (R-X)5-[(3-fluoropyridin-2-yl)oxy]-2-alkylpyridine-CH₃ to -CH₂-R
Nitration (Electrophilic)Nitric acid (HNO₃), Sulfuric acid (H₂SO₄)Nitrated derivative of this compoundIntroduction of -NO₂ group
Halogenation (Electrophilic)Halogen (e.g., Br₂), Lewis acidHalogenated derivative of this compoundIntroduction of halogen atom
Nucleophilic SubstitutionStrong nucleophile (e.g., NaOCH₃)Methoxy-substituted derivativeSubstitution of a leaving group

Synthesis and Characterization of Derivatives and Analogs of 5 3 Fluoropyridin 2 Yl Oxy 2 Methylpyridine

Substitution Patterns on the Pyridine (B92270) Rings and their Synthetic Accessibility

The core structure of 5-[(3-fluoropyridin-2-yl)oxy]-2-methylpyridine offers multiple positions on both pyridine rings for the introduction of a wide array of substituents. The synthetic accessibility of these derivatives is largely dependent on the chosen synthetic strategies, which often involve leveraging established cross-coupling reactions and nucleophilic aromatic substitution (SNAr) methodologies.

General Synthetic Routes:

The formation of the dipyridyl ether linkage is commonly achieved through an Ullmann condensation or a nucleophilic aromatic substitution reaction. In the case of this compound, this would typically involve the reaction of 3-fluoro-2-halopyridine with 2-methyl-5-hydroxypyridine in the presence of a base. The fluorine atom on the pyridine ring is a strong electron-withdrawing group, which can activate the ring for nucleophilic substitution, making this a feasible synthetic route.

Substitution on the 2-methylpyridine (B31789) Ring:

Further functionalization of the 2-methylpyridine ring can be achieved through various methods. The methyl group can be a handle for further reactions, such as oxidation to a carboxylic acid or halogenation. Directed ortho-metalation can be employed to introduce substituents at the 3- and 5-positions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are highly effective for introducing aryl, heteroaryl, or alkyl groups at halogenated positions of the pyridine ring. For instance, a bromo-substituted 2-methylpyridine precursor could be used in a Suzuki reaction to introduce a variety of substituents.

Substitution on the 3-fluoropyridine (B146971) Ring:

The 3-fluoropyridine ring presents a different set of challenges and opportunities for substitution. The fluorine atom itself can be displaced under certain nucleophilic aromatic substitution conditions, although this often requires harsh conditions. More commonly, other positions on the ring are functionalized. C-H activation and functionalization represent a modern approach to introduce substituents directly onto the pyridine ring without the need for pre-installed leaving groups. Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, can be used to introduce amino groups at halo-substituted positions.

A key consideration in the synthesis of these derivatives is the regioselectivity of the reactions. The electronic nature of the existing substituents (the fluorine atom, the methyl group, and the ether linkage) will direct incoming electrophiles or nucleophiles to specific positions on the pyridine rings.

Isosteric Replacements and Bioisosteric Analogues

Isosteric and bioisosteric replacements are crucial strategies in medicinal chemistry and materials science to fine-tune the properties of a lead compound. In the context of this compound, various parts of the molecule can be considered for such replacements.

Ether Linkage Replacements:

The ether oxygen atom is a common target for isosteric replacement. It can be substituted with other divalent atoms or groups to modulate the molecule's conformation, electronic properties, and stability. Common isosteres for the ether linkage include:

Thioether (-S-): Generally increases lipophilicity and can alter bond angles and lengths.

Methylene (-CH2-): Removes the hydrogen-bond accepting capability of the ether oxygen and increases conformational flexibility.

Amino (-NH-): Introduces a hydrogen-bond donor and can significantly alter the basicity and electronic properties of the molecule.

Pyridine Ring Isosteres:

The pyridine rings themselves can be replaced by other aromatic or heteroaromatic systems to explore different spatial arrangements and electronic distributions. Some common bioisosteres for the pyridine ring include:

Benzene (B151609): Replacing a pyridine ring with a benzene ring removes the nitrogen atom, which can impact solubility, basicity, and coordination ability.

Pyrimidine (B1678525), Pyrazine, or Triazine: Introducing additional nitrogen atoms into the ring system can significantly alter the electronic properties, making the ring more electron-deficient. This can influence the molecule's ability to participate in π-stacking interactions and can provide additional coordination sites. For instance, pyrimidine analogs of pyridine-containing compounds are often synthesized to explore these effects. jchemrev.comresearchgate.net

Thiophene or Furan: These five-membered heterocyclic rings can also serve as isosteres for the pyridine ring, offering different geometric and electronic profiles.

The selection of an appropriate isostere depends on the desired properties of the final compound. For example, replacing the ether linkage with a thioether could be explored to enhance interactions with soft metal ions in coordination chemistry applications.

Heterocyclic Ring Variations

Beyond simple isosteric replacements, more significant structural modifications can be made by replacing one or both of the pyridine rings with different heterocyclic systems. This can lead to the discovery of novel scaffolds with unique properties.

Fused Ring Systems:

One approach is to fuse an additional ring to one of the pyridine moieties. For example, replacing the 3-fluoropyridine ring with a quinoline (B57606) or isoquinoline (B145761) system would introduce a larger, more rigid aromatic surface, which could enhance π-stacking interactions in materials applications.

Alternative Six-Membered Heterocycles:

As mentioned in the previous section, replacing a pyridine ring with other six-membered nitrogen-containing heterocycles like pyrimidine, pyrazine, or pyridazine (B1198779) is a common strategy. The synthesis of such analogs would involve coupling the appropriate hydroxy-heterocycle with a halo-pyridine or vice versa. The introduction of these nitrogen-rich rings can significantly impact the electronic properties and coordination behavior of the molecule.

Five-Membered Heterocycles:

Analogs where one of the pyridine rings is replaced by a five-membered heterocycle such as a pyrazole, imidazole, or triazole can also be synthesized. These rings offer different geometries and hydrogen-bonding capabilities. The synthesis of such compounds often involves the construction of the five-membered ring from acyclic precursors, followed by coupling to the remaining pyridine moiety.

The synthetic accessibility of these varied heterocyclic analogs will depend on the availability of the corresponding starting materials and the compatibility of the required coupling reactions.

Structure-Property Relationship Studies (Non-biological applications)

Understanding the relationship between the structure of a molecule and its properties is fundamental to the design of new materials and functional molecules. For derivatives of this compound, these studies would focus on how systematic structural modifications influence their electronic and coordination properties.

The electronic properties of the dipyridyl ether scaffold can be fine-tuned by the introduction of various substituents on the pyridine rings. These changes can be quantified and predicted using a combination of experimental and computational methods.

Hammett Constants:

The Hammett equation provides a framework for quantifying the electron-donating or electron-withdrawing nature of substituents on an aromatic ring. While originally developed for benzene derivatives, Hammett-type parameters have also been determined for substituents on pyridine rings. jchemrev.comresearchgate.net By synthesizing a series of derivatives with different substituents at various positions, it would be possible to correlate the electronic effects of these substituents with observable properties such as reaction rates or spectroscopic shifts.

Computational Studies:

Density Functional Theory (DFT) calculations are a powerful tool for understanding the electronic structure of molecules. For a series of substituted this compound analogs, DFT calculations could be used to determine:

Molecular orbital energies (HOMO and LUMO): The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for understanding a molecule's reactivity and its potential use in electronic materials. Electron-withdrawing groups are expected to lower both HOMO and LUMO energies, while electron-donating groups will raise them.

Electrostatic potential maps: These maps visualize the distribution of charge within a molecule, highlighting electron-rich and electron-deficient regions. This information is valuable for predicting sites of electrophilic or nucleophilic attack and for understanding intermolecular interactions.

Dipole moments: The magnitude and direction of the molecular dipole moment can be significantly altered by the introduction of polar substituents.

The fluorine atom in the parent compound has a strong electron-withdrawing inductive effect, which will significantly influence the electronic properties of the entire molecule. Studies on fluorinated ethers and other fluorinated aromatic compounds have shown that fluorine substitution can have a profound impact on polarity and electrochemical stability. researchgate.netrsc.org

The nitrogen atoms of the two pyridine rings in this compound and its analogs can act as donor atoms, allowing these molecules to function as ligands in coordination complexes with metal ions. The coordination capabilities of these ligands can be systematically altered through structural modifications.

Influence of Substituents:

The electronic and steric properties of substituents on the pyridine rings can have a significant impact on the coordination properties of the ligand:

Electronic Effects: Electron-donating groups will increase the electron density on the pyridine nitrogen atoms, making them more basic and stronger Lewis bases, which generally leads to stronger metal-ligand bonds. Conversely, electron-withdrawing groups will decrease the basicity of the nitrogen atoms and weaken the metal-ligand interaction.

Steric Effects: Bulky substituents near the nitrogen atoms can hinder the approach of a metal ion, potentially preventing coordination or favoring the formation of complexes with specific geometries.

Role of the Ether Linkage:

The ether linkage imparts a degree of flexibility to the ligand, allowing the two pyridine rings to adopt various conformations to accommodate the geometric preferences of different metal ions. Replacing the ether linkage with a more rigid linker, such as a direct C-C bond or a fused ring system, would restrict this flexibility and could lead to the formation of more well-defined and predictable coordination complexes.

Formation of Metal Complexes:

A variety of transition metal complexes could be synthesized using these dipyridyl ether ligands. The resulting complexes could exhibit interesting properties, such as luminescence or catalytic activity, depending on the choice of metal and the specific substitution pattern on the ligand. The characterization of these complexes would involve techniques such as X-ray crystallography to determine the coordination geometry, and various spectroscopic methods (UV-Vis, NMR, IR) to probe the electronic structure and bonding within the complex.

By systematically varying the substituents and the nature of the heterocyclic rings and the linker, a library of ligands with tunable electronic and steric properties can be created, allowing for the rational design of metal complexes with desired properties for applications in areas such as catalysis and materials science.

Coordination Chemistry and Ligand Design with 5 3 Fluoropyridin 2 Yl Oxy 2 Methylpyridine

Metal Complexation Studies with Transition Metals

There is no available scientific literature detailing the complexation of 5-[(3-fluoropyridin-2-yl)oxy]-2-methylpyridine with transition metals. Research in this area would typically involve reacting the compound with various transition metal salts and characterizing the resulting products to understand the nature of the metal-ligand bonding.

Synthesis of Metal-Organic Frameworks (MOFs) Utilizing this compound as a Ligand

The use of this compound as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs) has not been reported in published studies. The structural and electronic properties of this molecule could potentially lend itself to the formation of novel MOF architectures, but experimental evidence is lacking.

Coordination Modes and Denticity of the Ligand

An analysis of the molecular structure of this compound suggests several potential coordination modes. The nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the ether linkage are potential donor sites. However, without experimental data from techniques such as X-ray crystallography, the actual coordination modes and denticity (whether it acts as a monodentate, bidentate, or bridging ligand) in metal complexes remain speculative.

Main Group Element Complexation

Similarly, there is a lack of research on the complexation of this compound with main group elements. Such studies would be crucial to understanding the full scope of its coordination chemistry.

Characterization of Coordination Complexes (Spectroscopic, Crystallographic, Electrochemical)

No published data exists on the spectroscopic (e.g., NMR, IR, UV-Vis), crystallographic (e.g., X-ray diffraction), or electrochemical (e.g., cyclic voltammetry) characterization of any metal complexes formed with this compound. This information is essential for confirming the formation of complexes, determining their structures, and understanding their electronic properties.

Catalytic Applications of Metal-5-[(3-fluoropyridin-2-yl)oxy]-2-methylpyridine Complexes

The potential for metal complexes of this compound to act as catalysts has not been explored in the available scientific literature.

Homogeneous Catalysis

There are no reports on the use of such complexes in homogeneous catalysis. Research in this area would typically investigate the efficacy of these potential catalysts in various organic transformations.

Heterogeneous Catalysis

There is no documented information regarding the use of this compound in heterogeneous catalysis, including any studies related to its immobilization on solid supports.

Supramolecular Self-Assembly of Metal-Ligand Architectures

No research has been published detailing the use of this compound as a ligand for the construction of supramolecular self-assembled metal-ligand architectures.

Exploration of 5 3 Fluoropyridin 2 Yl Oxy 2 Methylpyridine in Advanced Materials Science Non Biological

Photochromic and Thermochromic Material DevelopmentThere is no evidence in the literature to suggest that 5-[(3-fluoropyridin-2-yl)oxy]-2-methylpyridine has been investigated for photochromic or thermochromic properties or has been used in the development of such materials.

The absence of specific research on "this compound" in the context of advanced materials science prevents the generation of a detailed, data-rich article as requested. The compound may be a novel chemical entity that has not yet been explored for these applications, or it may be referenced in proprietary research that is not publicly accessible. Therefore, no detailed research findings or data tables can be provided.

Intermolecular Interactions and Supramolecular Assemblies Involving 5 3 Fluoropyridin 2 Yl Oxy 2 Methylpyridine

Hydrogen Bonding Interactions and Motifs

The molecular structure of 5-[(3-fluoropyridin-2-yl)oxy]-2-methylpyridine lacks conventional hydrogen bond donors (such as -OH or -NH groups). However, the nitrogen atoms within the pyridine (B92270) rings and the oxygen atom of the ether linkage can act as hydrogen bond acceptors. In the presence of suitable donor molecules, C—H···O and C—H···N hydrogen bonds could be formed. These weak hydrogen bonds can play a significant role in the crystal packing of the molecule. The formation of specific motifs would depend on the steric and electronic environment of the interacting molecules.

Halogen Bonding Phenomena and Their Characterization

The fluorine atom attached to one of the pyridine rings introduces the potential for halogen bonding. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic species (a Lewis base). The strength of this interaction depends on the polarizability of the halogen and the nature of the electron-withdrawing group it is attached to. In this compound, the fluorine atom could potentially engage in halogen bonding with electron-rich sites on neighboring molecules, such as the nitrogen atoms of the pyridine rings. Characterization of such phenomena would typically involve single-crystal X-ray diffraction to determine bond lengths and angles, supported by computational studies.

Host-Guest Chemistry with Macrocyclic Receptors

The potential for this compound to act as a guest molecule in host-guest chemistry would depend on its size, shape, and electronic properties. Macrocyclic hosts such as cyclodextrins, calixarenes, or cucurbiturils could potentially encapsulate this molecule if there is a suitable match in size and favorable intermolecular interactions (e.g., hydrophobic interactions, van der Waals forces, or hydrogen bonding with the host's portal). The formation and stability of such host-guest complexes would need to be investigated using techniques like NMR spectroscopy, isothermal titration calorimetry, and single-crystal X-ray diffraction.

Self-Assembly Processes in Solution and at Interfaces

The interplay of the various potential non-covalent interactions, including hydrogen bonding, halogen bonding, and pi-pi stacking, could lead to the self-assembly of this compound into larger, ordered supramolecular structures in solution or at interfaces. The nature and morphology of these assemblies would be influenced by factors such as solvent polarity, temperature, and concentration. The study of these processes would typically involve techniques such as scanning tunneling microscopy (STM) or atomic force microscopy (AFM) for surface-based assemblies, and dynamic light scattering (DLS) or transmission electron microscopy (TEM) for solution-phase aggregates.

Solid State Chemistry and Crystal Engineering of 5 3 Fluoropyridin 2 Yl Oxy 2 Methylpyridine

Polymorphism and Pseudopolymorphism Studies

Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a critical area of study in solid-state chemistry, particularly for pharmaceuticals and specialty chemicals. Different polymorphs of a compound can exhibit distinct physical properties, including melting point, solubility, and stability. For a molecule like 5-[(3-fluoropyridin-2-yl)oxy]-2-methylpyridine, which possesses conformational flexibility around the ether linkage and potential for various intermolecular interactions, the existence of polymorphs is highly probable.

The presence of a fluorine atom on one pyridine (B92270) ring and a methyl group on the other introduces electronic and steric asymmetry, which can influence crystal packing. Studies on other fluorinated pyridine derivatives have revealed instances of conformational polymorphism, where different crystal forms arise from different molecular conformations stabilized within the crystal lattice. rsc.org It is conceivable that this compound could exhibit similar behavior, with different polymorphs characterized by variations in the dihedral angle between the two pyridine rings.

Pseudopolymorphism, which involves the incorporation of solvent molecules into the crystal lattice to form solvates or hydrates, is also a possibility. The nitrogen atoms in the pyridine rings can act as hydrogen bond acceptors, facilitating the inclusion of protic solvents like water or alcohols.

Illustrative Data on Potential Polymorphs:

FormCrystal SystemSpace GroupDensity (g/cm³)Melting Point (°C)
IMonoclinicP2₁/c1.45125
IIOrthorhombicPca2₁1.48132

This table presents hypothetical data for illustrative purposes.

Co-crystallization Strategies and Cocrystal Formation

Co-crystallization is a powerful crystal engineering technique used to modify the physicochemical properties of a solid by combining it with another neutral molecule (a coformer) in a stoichiometric ratio within a single crystal lattice. The selection of coformers is typically guided by an understanding of supramolecular synthons, which are robust and predictable patterns of intermolecular interactions. acs.org

For this compound, the pyridine nitrogen atoms are potential hydrogen bond acceptors. This makes carboxylic acids, phenols, and amides excellent candidates for coformers, as they can form strong and directional hydrogen bonds with the pyridine rings. nih.govacs.org For instance, the formation of a robust carboxylic acid-pyridine heterosynthon is a well-established strategy in cocrystal design. nih.govresearchgate.net

The fluorine atom can also participate in weaker interactions, such as C–H···F and F···F interactions, which can further influence the crystal packing of cocrystals. researchgate.net The selection of coformers with complementary functional groups can lead to the formation of a diverse range of cocrystals with tailored properties.

Illustrative Examples of Potential Coformers and Synthons:

CoformerFunctional GroupPotential Supramolecular Synthon
Benzoic AcidCarboxylic AcidO–H···N (acid-pyridine)
4-Hydroxybenzoic AcidPhenol, Carboxylic AcidO–H···N (phenol-pyridine and acid-pyridine)
NicotinamideAmideN–H···N (amide-pyridine)

This table presents hypothetical data for illustrative purposes.

Solid-State Reactivity and Transformations

The solid-state reactivity of a compound is governed by the arrangement of molecules in the crystal lattice. Topochemical reactions, where the reactivity is controlled by the crystal packing, are of particular interest. For molecules containing reactive centers, arranging them in a specific orientation within a crystal can lead to highly selective reactions.

While this compound is relatively stable, the pyridine rings can potentially undergo photochemical reactions, such as [2+2] cycloadditions, if they are suitably pre-organized in the crystal lattice. researchgate.net Such reactivity is highly dependent on the crystal packing and the proximity of reactive double bonds in neighboring molecules.

Solid-state transformations can also be induced by external stimuli such as heat, light, or pressure. For instance, a polymorphic transformation from a metastable form to a more stable form can occur upon heating. Desolvation of a solvate is another common solid-state transformation.

Mechanochemistry for Solid-State Synthesis and Modifications

Mechanochemistry, the use of mechanical force to induce chemical reactions, has emerged as a green and efficient method for solid-state synthesis. Techniques such as grinding, milling, and shearing can be used to prepare new solid forms, including polymorphs and cocrystals, often without the need for bulk solvents. nih.gov

For this compound, liquid-assisted grinding (LAG) with a small amount of a suitable solvent could be an effective method for screening for new polymorphs and for the synthesis of a wide range of cocrystals. The mechanical energy input can overcome kinetic barriers and facilitate the formation of new crystalline phases. Mechanochemical methods have been successfully applied to pyridine-containing systems for the synthesis of coordination complexes and organic cocrystals. nih.gov

Illustrative Mechanochemical Screening Conditions:

MethodCoformerSolvent (for LAG)Outcome
Neat Grinding-NonePotential new polymorph
Liquid-Assisted GrindingAdipic AcidEthanolCocrystal
Liquid-Assisted GrindingIsonicotinamideAcetonitrileCocrystal

This table presents hypothetical data for illustrative purposes.

Crystal Packing Analysis and Lattice Energy Calculations

Understanding the crystal packing of this compound is fundamental to predicting its physical properties and potential for polymorphism and cocrystallization. The packing arrangement will be determined by a balance of various intermolecular interactions, including hydrogen bonds (C–H···N, C–H···O), π-π stacking between the pyridine rings, and halogen interactions involving the fluorine atom (C–H···F, C–F···π).

Computational methods, such as Density Functional Theory (DFT) calculations and Hirshfeld surface analysis, are valuable tools for analyzing and quantifying these interactions. rsc.orgrsc.org Lattice energy calculations can be used to predict the relative stability of different potential polymorphs. The energy of interaction between molecular pairs can be calculated to understand the dominant forces driving the crystal packing. The contribution of fluorine-fluorine interactions to lattice energy has been a subject of study and can be significant in fluorinated compounds. researchgate.netacs.org

Future Research Directions and Emerging Applications of 5 3 Fluoropyridin 2 Yl Oxy 2 Methylpyridine

Integration with Artificial Intelligence and Machine Learning for Property Prediction

Currently, there are no published studies that apply artificial intelligence (AI) or machine learning (ML) models to predict the properties of 5-[(3-fluoropyridin-2-yl)oxy]-2-methylpyridine. Future research in this area would first require the generation of a substantial dataset through experimental synthesis and characterization.

Once a foundational dataset is established, AI and ML could be employed to:

Predict Physicochemical Properties: Algorithms could be trained to predict properties such as solubility, boiling point, and reactivity under various conditions.

Screen for Potential Biological Activity: By comparing its structural motifs to those of known bioactive molecules, machine learning models could identify potential therapeutic applications.

Optimize Reaction Conditions: AI could be used to predict the optimal conditions for the synthesis of this compound, potentially leading to higher yields and purity.

Table 1: Hypothetical AI/ML-Driven Research for this compound

Research AreaPotential AI/ML ApplicationRequired Data Input
Property Prediction Quantitative Structure-Property Relationship (QSPR) modelingSpectroscopic data, experimentally determined physicochemical properties, and quantum chemical calculation results.
Bioactivity Screening Classification models (e.g., support vector machines, neural networks)Molecular descriptors and a large database of compounds with known biological activities.
Synthetic Route Optimization Bayesian optimization and other reinforcement learning algorithmsExperimental data on reaction yields under varying conditions (temperature, pressure, catalyst, etc.).

Novel Synthetic Methodologies and Sustainable Production Routes

The development of novel and sustainable synthetic routes for this compound remains an open area for research. Current synthesis information is limited to supplier catalogs and lacks detailed academic investigation into greener alternatives.

Future research could focus on:

Green Chemistry Approaches: Investigating the use of environmentally benign solvents, reducing the number of synthetic steps, and improving atom economy.

Catalytic Methods: Exploring the use of novel catalysts to improve reaction efficiency and selectivity, thereby reducing waste.

Flow Chemistry: Developing continuous flow processes for the synthesis, which can offer better control over reaction parameters and improve safety and scalability.

Exploration in New Catalytic Cycles and Energy Conversion Systems

There is no existing research on the application of this compound in catalysis or energy conversion. Its structure, containing both pyridine (B92270) and fluoropyridine moieties, suggests that it could potentially serve as a ligand in organometallic catalysis or as a component in materials for energy applications.

Prospective research directions include:

Ligand Development: Synthesizing metal complexes with this compound as a ligand and evaluating their catalytic activity in various organic transformations.

Electrocatalysis: Investigating its potential use as a component in electrocatalysts for reactions such as CO2 reduction or water splitting.

Organic Electronics: Exploring its suitability as a building block for organic semiconductors or as a host material in organic light-emitting diodes (OLEDs).

Advanced Characterization Techniques for In-situ Studies

A comprehensive understanding of the behavior of this compound in dynamic systems is currently lacking. Advanced in-situ characterization techniques would be essential for any future studies on its reactivity and application.

Potential areas for investigation include:

In-situ Spectroscopy: Using techniques like in-situ NMR or Raman spectroscopy to monitor the synthesis of the compound or its behavior in a catalytic cycle in real-time.

X-ray Crystallography: Obtaining a single-crystal X-ray structure to unequivocally determine its three-dimensional conformation.

Computational Modeling: Employing density functional theory (DFT) and other computational methods to complement experimental findings and to understand its electronic structure and reactivity.

Interdisciplinary Research with Other Branches of Chemistry and Materials Science

The potential for interdisciplinary research involving this compound is vast but entirely unexplored. Future collaborations could unlock novel applications.

Hypothetical interdisciplinary projects could involve:

Medicinal Chemistry: Collaborating with biochemists and pharmacologists to investigate its potential as a scaffold for new drug discovery programs.

Polymer Chemistry: Incorporating this molecule as a monomer or an additive in polymers to create materials with novel thermal, mechanical, or optical properties.

Supramolecular Chemistry: Studying its ability to form host-guest complexes or self-assemble into well-defined nanostructures.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-[(3-fluoropyridin-2-yl)oxy]-2-methylpyridine?

  • Methodology : The synthesis typically involves nucleophilic aromatic substitution (SNAr) or coupling reactions. For example:

Step 1 : Prepare 3-fluoro-2-hydroxypyridine via fluorination of a pyridine precursor using agents like KF or Selectfluor under controlled pH .

Step 2 : React the hydroxyl group with 2-methylpyridine derivatives using Mitsunobu conditions (e.g., DIAD, PPh3) or a base (e.g., NaH) to form the ether linkage .

  • Key Considerations : Monitor reaction temperature (60–100°C) to avoid decomposition of fluorinated intermediates .

Q. How can the purity and structural identity of this compound be verified?

  • Analytical Workflow :

Chromatography : Use HPLC or GC-MS with a polar stationary phase (e.g., C18 column) to assess purity.

Spectroscopy : Confirm structure via <sup>1</sup>H/<sup>19</sup>F NMR (e.g., δF ≈ -120 ppm for fluoropyridine) and HRMS .

X-ray Crystallography : For unambiguous confirmation, grow single crystals in solvents like DCM/hexane and analyze .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve regioselectivity in synthesizing derivatives?

  • Strategies :

  • Temperature Control : Lower temperatures (0–25°C) favor kinetic control, reducing side products in SNAr reactions .
  • Catalysts : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for selective functionalization of the pyridine ring .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of oxygen-based nucleophiles in ether formation .

Q. What computational methods are effective for predicting the compound’s reactivity or binding affinity?

  • Approach :

DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to study electronic effects of fluorine and methyl groups .

Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., enzymes), leveraging the pyridine ring’s π-stacking potential .

  • Validation : Compare computed NMR shifts (<sup>13</sup>C/<sup>19</sup>F) with experimental data to refine models .

Q. How can stability under physiological conditions be assessed for biomedical applications?

  • Protocol :

Accelerated Degradation Studies : Expose the compound to pH 1–9 buffers at 37°C and analyze degradation products via LC-MS .

Metabolite Identification : Incubate with liver microsomes and use high-resolution mass spectrometry to detect oxidative metabolites (e.g., hydroxylation at the methyl group) .

Data Analysis and Contradictions

Q. How should researchers resolve contradictions in reported biological activities of fluorinated pyridine derivatives?

  • Framework :

Dose-Response Analysis : Replicate assays (e.g., enzyme inhibition) across multiple concentrations to identify non-linear effects .

Structural Analogues : Compare activities of this compound with its non-fluorinated counterpart to isolate fluorine’s role .

  • Case Study : Inconsistent cytotoxicity data may arise from differences in cell permeability; use logP calculations (e.g., XLogP3) to correlate lipophilicity with activity .

Experimental Design

Q. What strategies mitigate interference from fluorinated byproducts in reaction mixtures?

  • Solutions :

  • Fluorine-Specific Detection : Employ <sup>19</sup>F NMR to track fluorinated intermediates and adjust stoichiometry in real time .
  • Workup Optimization : Use aqueous washes (e.g., NaHCO3) to remove acidic byproducts, followed by column chromatography with silica gel .

Biological and Material Applications

Q. How can the compound’s potential as a biochemical probe be evaluated?

  • Steps :

Target Identification : Screen against kinase or GPCR libraries using fluorescence polarization assays .

Isotopic Labeling : Synthesize <sup>18</sup>F or <sup>13</sup>C-labeled analogues for PET imaging or metabolic tracing studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.